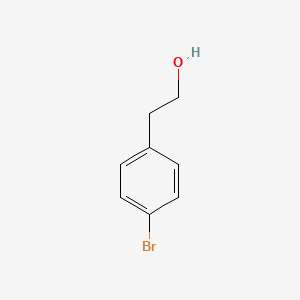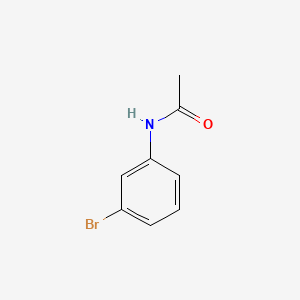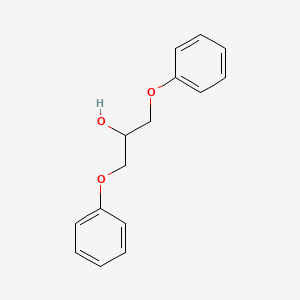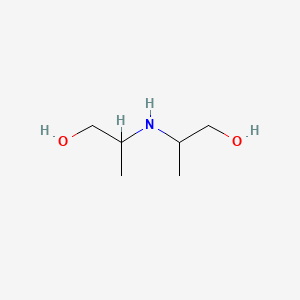
2,2'-Iminodipropanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2'-Iminodipropanol and its derivatives is a critical area of research. For example, Avetisyan et al. (2010) have explored the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which could potentially involve mechanisms related to or utilizing compounds similar to 2,2'-Iminodipropanol. These syntheses involve reactions of tertiary α-hydroxy ketones with specific amides, indicating a method that might be applicable or analogous to 2,2'-Iminodipropanol synthesis under certain conditions (Avetisyan, Karapetyan, & Tadevosyan, 2010).
Molecular Structure Analysis
The molecular structure of 2,2'-Iminodipropanol derivatives has been analyzed through various spectroscopic methods. Pavitha et al. (2017) have conducted structural, spectroscopic, anti-cancer, and molecular docking studies on novel compounds synthesized from 2-amino-2-methylpropane-1,3-diol, which shares a structural resemblance to 2,2'-Iminodipropanol. These studies provide insights into the molecular geometry, electronic structure, and potential interactions of such molecules, shedding light on the structural aspects of 2,2'-Iminodipropanol (Pavitha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,2'-Iminodipropanol or its analogs are pivotal in understanding its reactivity and functional capabilities. For instance, Zhou et al. (2013) have developed a regioselective synthesis of multisubstituted 4-amino- and 6-amino-2-iminopyridines through a copper-catalyzed three-component reaction. This type of reaction showcases the versatility and reactivity of compounds structurally related to 2,2'-Iminodipropanol, providing insights into its chemical behavior (Zhou et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biofuel Production
2,2'-Iminodipropanol and related compounds have been investigated for their potential in biofuel production. Alptekin (2017) examined the use of alcohol fuels such as ethanol and isopropanol as additives with diesel fuel, analyzing their performance, combustion, injection, and emission characteristics in a common rail direct injection (CRDI) diesel engine. The study found that alcohol fuel blends with diesel fuel exhibited higher brake specific fuel consumption values and slightly higher maximum cylinder pressure values on average compared to pure diesel fuel (Alptekin, 2017).
Biochemical Engineering
In the field of biochemical engineering, efforts have been made to enhance biofuel production through metabolic engineering. Bastian et al. (2011) engineered ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic 2-methylpropan-1-ol (isobutanol) production in Escherichia coli, achieving 100% theoretical yield. This approach overcame a critical obstacle in biofuel production by constructing an NADH-dependent pathway using engineered enzymes (Bastian et al., 2011).
Tissue Analysis and Medical Research
Matrix assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) is a technique that allows the investigation of the molecular content of tissues within its morphological context, providing label-free measurement of the distribution of hundreds of analytes at once. This method has been increasingly recognized in the field of tissue-based research for molecular assessment of tissue samples, mainly in biomedical research and other scientific fields. Technical advancements in instrumentation, sample preparation, computational data analysis, and protein identification have been made, broadening the applications of MALDI-IMS in various emerging fields including drug imaging (Balluff et al., 2011).
Molecular Imaging and Drug Distribution
MALDI-IMS is also used for studying the spatial distribution of drugs in tissues, providing insights into the distribution of proteins and small molecules within biological systems through the in situ analysis of tissue sections. This technique enables the acquisition of cellular expression profiles while maintaining the cellular and molecular integrity, thereby offering a new frontier for molecular histology (Walch et al., 2008).
Chemical and Pharmaceutical Analysis
Research in chemical and pharmaceutical analysis has also benefited from the applications of 2,2'-Iminodipropanol and related compounds. For instance, the synthesis and characterization of new tetradentate symmetrical ligands and their Pt(II) complexes, which exhibit square planar geometry and diamagnetic properties, have been explored. These findings are critical in understanding the thermal behaviors and magnetic properties of these complexes for potential applications in various industrial and research settings (Baran et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-hydroxypropan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(3-8)7-6(2)4-9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGORCMAJDYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866323 | |
| Record name | 2,2'-Azanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Iminodipropanol | |
CAS RN |
2294-46-4 | |
| Record name | 2,2′-Iminobis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Iminodipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-iminodipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

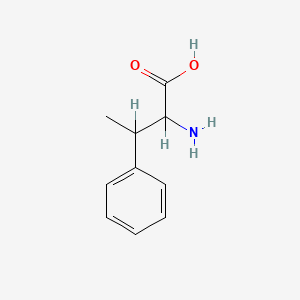
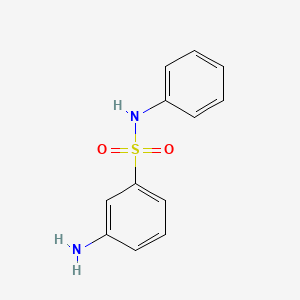

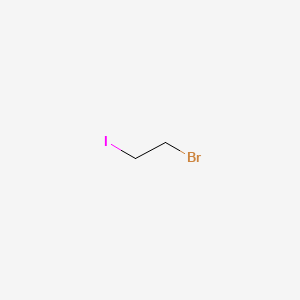


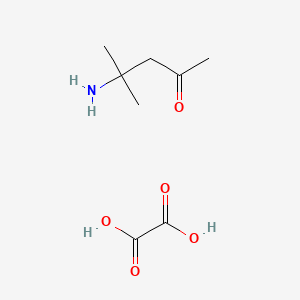
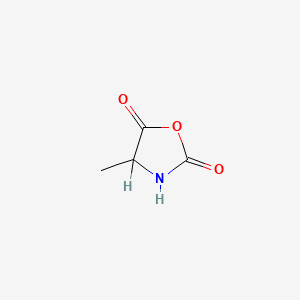
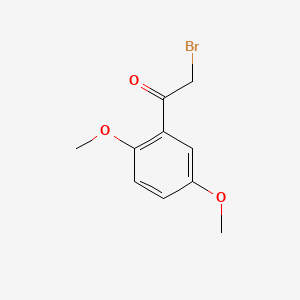
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
